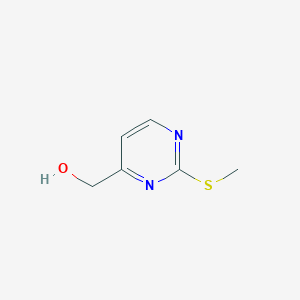

(2-(Methylthio)pyrimidin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method starts with 2-(methylthio)pyrimidin-4(3H)-one, which undergoes nucleophilic substitution by thionyl chloride, followed by bromination and further substitution reactions . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium bicarbonate and cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol or amine derivatives .

Wissenschaftliche Forschungsanwendungen

(2-(Methylthio)pyrimidin-4-yl)methanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-(Methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s effects are mediated through binding to these targets, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Methylthio)pyrimidin-4(3H)-one: A precursor in the synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol.

4-Chloro-2-(methylthio)pyrimidine: Another pyrimidine derivative with similar chemical properties.

Pyrimidopyrimidine analogs: Compounds with a bicyclic structure that exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

(2-(Methylthio)pyrimidin-4-yl)methanol is a compound derived from the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological functions, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C6H8N2OS. Its structure features a methylthio group attached to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.

Synthesis

Recent studies have developed efficient synthetic routes for this compound, allowing for the production of this compound in significant yields. For instance, a notable synthesis involves the reaction of 2-amino-4-methylthio-pyrimidine with formaldehyde under acidic conditions, yielding the desired compound with high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In a study evaluating its efficacy against various pathogens, it demonstrated moderate to good antibacterial effects against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

| Pathogen | MIC (μg/mL) | Comparison Agent | MIC (μg/mL) |

|---|---|---|---|

| Xanthomonas oryzae | 50 | Thiodiazole copper | 25 |

| Xanthomonas citri | 40 | Thiodiazole copper | 20 |

| Botrytis cinerea | 6.72 | Hymexazol | 6.11 |

Antiplatelet Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiplatelet activity . A study reported that certain derivatives exhibited significant inhibition of platelet aggregation, suggesting potential use in cardiovascular therapies . The mechanism involves modulation of signaling pathways related to platelet activation.

Cancer Research

The compound's role in cancer therapy has also been investigated. It has been found to inhibit the activity of the PRC2 complex, which is implicated in various cancers such as diffuse large B-cell lymphoma (DLBCL). By competing with S-adenosylmethionine (SAM), it reactivates expression of tumor suppressor genes and inhibits tumor growth .

Case Studies

- Antibacterial Efficacy : A study conducted on cucumber plants treated with this compound showed reduced infection rates from Botrytis cinerea, highlighting its potential as a biopesticide .

- Cancer Treatment : In vitro assays demonstrated that the compound could significantly reduce cell viability in DLBCL cell lines by inducing apoptosis via the JNK signaling pathway. This suggests that it may serve as a lead compound for developing new cancer therapeutics .

Eigenschaften

IUPAC Name |

(2-methylsulfanylpyrimidin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKSOHDODBYGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.